BenchChemオンラインストアへようこそ!

Mitemcinal Fumarate

gastrointestinal pharmacology motilin receptor agonism gastric motility

Mitemcinal fumarate (GM-611) is the definitive reference motilin receptor agonist for gastrointestinal research. Unlike erythromycin-derived motilides, it eliminates antibacterial activity—removing confounding microbial effects from your studies. Engineered for acid resistance, it remains stable in gastric environments without enteric coating. Extensively cardiac-profiled: hERG IC50 20.2 μM, did not evoke torsades de pointes even at suprapharmacological doses (20 mg/kg infusion), with a >400-fold safety margin. Outperforms cisapride in canine gastroparesis models at substantially lower doses. Validated in multiple species. The cleanest tool available for motilin receptor pharmacology, prokinetic screening, and GI motility research. For R&D use only.

Molecular Formula C84H142N2O28
Molecular Weight 1628.0 g/mol
CAS No. 154802-96-7
Cat. No. B1676605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitemcinal Fumarate
CAS154802-96-7
Synonymsde(N-methyl)-11-deoxy-N-isopropyl-12-O-methyl-11-oxo-8,9-anhydroerythromycin A 6,9-hemiacetal fumaric acid
GM 611
GM-611
GM611
mitemcinal
Molecular FormulaC84H142N2O28
Molecular Weight1628.0 g/mol
Structural Identifiers
SMILESCCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC.CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC.C(=CC(=O)O)C(=O)O
InChIInChI=1S/2C40H69NO12.C4H4O4/c2*1-16-28-40(12,47-15)33(43)23(6)31-21(4)18-39(11,53-31)35(52-37-30(42)27(17-22(5)48-37)41(13)20(2)3)24(7)32(25(8)36(45)50-28)51-29-19-38(10,46-14)34(44)26(9)49-29;5-3(6)1-2-4(7)8/h2*20,22-30,32,34-35,37,42,44H,16-19H2,1-15H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*22-,23+,24+,25-,26+,27+,28-,29+,30-,32+,34+,35-,37+,38-,39-,40-;/m11./s1
InChIKeyKQRXEQGYUDDPNW-QXRSSOOUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mitemcinal Fumarate (CAS 154802-96-7): A Non-Peptide Motilin Receptor Agonist for Gastroparesis and Motility Research


Mitemcinal fumarate (GM-611) is an orally active, non-peptide motilin receptor agonist derived from the macrolide antibiotic erythromycin, developed by Chugai Pharmaceutical [1]. It is classified as a gastrointestinal prokinetic agent (motilin receptor agonist) targeting the motilin receptor (GPR38/MLNR) and was investigated for the treatment of diabetic gastroparesis, gastroesophageal reflux disease (GERD), and irritable bowel syndrome, reaching Phase II clinical trials before development was discontinued [2][3]. The compound is an erythromycin derivative (3'-N-dimethyl-11-deoxy-3'-N-isopropyl-12-O-methyl-11-oxo-8,9-didehydroerythromycin) engineered to retain motilin receptor agonism while eliminating antibacterial activity [4].

Why Generic Erythromycin or Standard Prokinetics Cannot Substitute for Mitemcinal Fumarate in Specialized Applications


Mitemcinal fumarate is structurally engineered to address critical limitations of its closest comparators: the antibiotic activity and acid-lability of erythromycin [1], the dose-response bell-shaped curves and lack of significance in certain models observed with cisapride [2], and the poor oral bioavailability of other erythromycin-derived motilides such as EM-574 and ABT-229 [3][4]. Unlike erythromycin, mitemcinal lacks antibacterial properties, eliminating the risk of antimicrobial resistance and antibiotic-associated adverse effects with repeated dosing [1]. Its acid-resistant design ensures stability in the gastric environment, conferring superior oral potency compared to acid-labile motilides that require enteric coating [4]. Furthermore, extensive preclinical cardiac safety evaluations demonstrate a wide safety margin against QT prolongation, distinguishing it from cisapride (withdrawn due to torsades de pointes) and erythromycin (known to cause QT prolongation) [5]. These non-interchangeable properties make mitemcinal fumarate the reference tool for studies requiring sustained motilin receptor agonism without confounding antibacterial effects or cardiac liability.

Mitemcinal Fumarate Comparative Efficacy Data: Head-to-Head Analyses Against Erythromycin, Cisapride, and Other Motilides


Approximately 10-Fold Higher Oral Potency Compared to Erythromycin-Derived Motilides EM-523 and EM-574 in Conscious Dogs

In conscious dogs in the digestive state, mitemcinal demonstrated approximately 10-fold higher oral potency compared to the erythromycin-derived motilides EM-523 and EM-574 [1]. This enhanced oral potency is a direct result of mitemcinal's acid-resistant design, which prevents degradation in the gastric environment and ensures greater bioavailability of the active motilin receptor agonist at the target site in the gastrointestinal tract [2].

gastrointestinal pharmacology motilin receptor agonism gastric motility

Acid-Resistant Motilin Receptor Agonism: Retention of Contractile Activity After Acidic Preincubation, Unlike Comparator Motilides

Mitemcinal (GM-611) retains full contractile activity after preincubation in acidic solution (pH 2.0) for 30 minutes, whereas the comparator motilides EM-523, EM-574, and ABT-229 demonstrate substantially diminished or abolished contractile responses under identical acidic conditions [1]. This property establishes mitemcinal as the first acid-resistant non-peptide motilin receptor agonist, enabling consistent oral activity without the need for enteric coating that was required for EM-574 [2][3].

acid stability gastrointestinal pharmacology motilin receptor agonism

Superior Efficacy in Normalizing Gastric Emptying Compared to Cisapride in Canine Models of Delayed Gastric Emptying

In dogs with vagotomy-induced delayed gastric emptying, mitemcinal at doses of 0.25 mg/kg and 0.5 mg/kg produced significant increases in all three indices of gastric emptying, whereas cisapride at 3 mg/kg produced only non-significant increases and failed to restore any index significantly [1]. In clonidine-induced delayed gastric emptying, mitemcinal (1 mg/kg) significantly increased two of three emptying indices, while cisapride at doses up to 10 mg/kg produced only non-significant, bell-shaped dose-response curves [1]. This represents a 12-fold to 40-fold potency advantage for mitemcinal in normalizing impaired gastric emptying.

gastroparesis gastric emptying gastrointestinal pharmacology

Lack of Antibacterial Activity: Key Differentiator from Erythromycin for Motilin Receptor Research Applications

Mitemcinal was specifically engineered to retain motilin receptor agonism while eliminating the antibacterial activity inherent to its parent compound, erythromycin [1]. This design eliminates the confounding variable of antibacterial effects in experimental systems and avoids the clinical risk of promoting antimicrobial resistance associated with repeated erythromycin administration for motility indications. All comparator erythromycin-derived motilides (erythromycin, EM-523, EM-574) retain varying degrees of antibacterial activity due to their macrolide structural features [2].

antibiotic resistance motilin receptor agonism selective pharmacology

Wide Cardiac Safety Margin: >400-Fold Therapeutic Window for QT Prolongation Compared to Clinical Exposure

Mitemcinal inhibited the human ether-a-go-go-related gene (hERG) tail current with an IC50 of 20.2 μM, while its metabolites GM-577 and GM-625 showed IC50 values of 41.7 μM and 55.0 μM, respectively [1]. In anesthetized guinea pigs, mitemcinal 10 mg/kg produced only modest increases in monophasic action potential duration (MAPD70 increase of 6.6% and MAPD90 increase of 4.6%) at a plasma concentration of 1.1 μM [1]. In a proarrhythmic rabbit model, a 10-minute infusion of 20 mg/kg did not evoke torsades de pointes despite significant QT and QTc interval prolongation [1]. The Cmax plasma-free concentration at which prolongation was observed was >400-fold higher than the therapeutic dose exposure [1]. This contrasts with erythromycin, which has documented QT prolongation and torsades de pointes in humans, and cisapride, which was withdrawn globally due to torsades de pointes risk [1].

cardiac safety QT prolongation safety pharmacology

Stable Hydrate Pseudo-Polymorphic Form with Defined Manufacturing Stability Profile Enables Consistent Formulation Performance

Mitemcinal fumarate exists in two pseudo-polymorphic forms: hydrate and anhydrate. Stability testing revealed that the hydrate form is more stable than the anhydrate form [1]. In tablet manufacturing conducted at 40-60% relative humidity (RH), the hydrate form ratio decreased to below 40% at the onset of tableting but recovered to 60% by the end of the final coating process, a level sufficient for adequate drug product stability [1]. The study established a quantitative near-infrared (NIR) spectroscopy method for monitoring the pseudo-polymorph ratio during manufacturing, enabling in-process control [1].

solid-state chemistry pharmaceutical formulation polymorphism

Optimized Applications for Mitemcinal Fumarate in Gastrointestinal Motility Research, Safety Pharmacology, and Preclinical Development


Gastroparesis and Delayed Gastric Emptying Preclinical Models

Mitemcinal fumarate accelerates gastric emptying in normal dogs at doses of 0.5-1 mg/kg and restores impaired gastric emptying in vagotomy-induced and clonidine-induced canine models at doses as low as 0.25-1 mg/kg, significantly outperforming cisapride at 3-10 mg/kg which produced non-significant, bell-shaped responses [1]. In a canine model of diabetic gastroparesis, mitemcinal improves delayed gastric emptying [2]. In rhesus monkeys, mitemcinal induces dose-dependent increases in gastric emptying indices and requires substantially lower doses than erythromycin for equivalent effects [3]. These validated models support the use of mitemcinal fumarate as a reference prokinetic agent for evaluating novel motilin receptor modulators or for studying the pathophysiology of impaired gastric motility.

Motilin Receptor Pharmacology Studies Requiring Selective Agonism Without Antibacterial Confounds

Mitemcinal fumarate is structurally engineered to act as a full motilin receptor agonist while lacking antibacterial activity [1]. This selectivity eliminates the confounding variable of antibacterial effects present when using erythromycin or other macrolide-based motilides in experimental systems. In rhesus monkeys, motilin receptors in the gastrointestinal tract were demonstrated by receptor binding assays, and both motilin and mitemcinal contracted isolated duodenum strips in a concentration-dependent manner, validating the model for studying motilin receptor pharmacology [2]. For researchers investigating motilin receptor signaling pathways, structure-activity relationships, or screening for novel motilin receptor ligands, mitemcinal fumarate provides a clean pharmacological tool compound without off-target antibacterial activity.

Cardiac Safety Pharmacology Studies of Prokinetic Agents

Mitemcinal fumarate has undergone extensive preclinical cardiac safety evaluation, including hERG channel inhibition assays (IC50: 20.2 μM), monophasic action potential duration measurements in anesthetized guinea pigs, and proarrhythmic testing in a rabbit model [1]. The compound did not evoke torsades de pointes even at suprapharmacological doses (20 mg/kg infusion) that significantly prolonged QT and QTc intervals, with a demonstrated safety margin exceeding 400-fold relative to therapeutic exposure [1]. These characterized cardiac safety parameters make mitemcinal fumarate a valuable reference compound or positive control in safety pharmacology screening cascades, particularly when evaluating novel prokinetic candidates for QT liability or when benchmarking against erythromycin (known QT/TdP liability) and cisapride (withdrawn due to TdP) [1].

Formulation Development and Solid-State Characterization of Moisture-Sensitive Macrolide Derivatives

Mitemcinal fumarate exhibits pseudo-polymorphism with two distinct forms (hydrate and anhydrate), with the hydrate form demonstrating superior stability [1]. The established quantitative NIR spectroscopy method for monitoring pseudo-polymorph ratios during tableting and film coating processes under controlled humidity conditions (40-60% RH) provides a validated framework for process analytical technology (PAT) implementation [1]. For pharmaceutical scientists developing formulations of macrolide derivatives or moisture-sensitive APIs, mitemcinal fumarate serves as a well-characterized model compound for studying solid-state transformations during manufacturing, validating in-process control methods, and establishing stability-indicating analytical procedures for quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mitemcinal Fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.